molecular formula C23H23N7O2 B6532585 2-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one CAS No. 920406-36-6

2-(4-methoxyphenyl)-1-(4-{3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one

Cat. No.: B6532585
CAS No.: 920406-36-6
M. Wt: 429.5 g/mol
InChI Key: FBTQYTQWXIEKIF-UHFFFAOYSA-N
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Description

This compound belongs to the triazolopyrimidine class, characterized by a fused triazole-pyrimidine core linked to a piperazine moiety and a 4-methoxyphenylacetyl group. The 4-methoxyphenyl group may enhance solubility and metabolic stability compared to unsubstituted aryl analogs, while the piperazine linker likely contributes to conformational flexibility, aiding receptor binding .

Properties

IUPAC Name

2-(4-methoxyphenyl)-1-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N7O2/c1-32-19-9-7-17(8-10-19)15-20(31)28-11-13-29(14-12-28)22-21-23(25-16-24-22)30(27-26-21)18-5-3-2-4-6-18/h2-10,16H,11-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTQYTQWXIEKIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Aryl Group

  • Ethoxyphenyl Analog (1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One): Replacing the 4-methoxyphenyl with a 4-ethoxyphenyl group increases lipophilicity (logP +0.5) and may prolong metabolic half-life due to reduced oxidative dealkylation. However, bulkier ethoxy substituents could sterically hinder target engagement .
  • The addition of a triazole ring (vs. triazolopyrimidine) alters hydrogen-bonding capacity, possibly reducing kinase affinity but increasing selectivity for other targets .

Modifications to the Piperazine Linker

  • Trifluoromethylphenyl-Piperazine Derivatives (e.g., 4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl) :
    The trifluoromethyl group enhances electron deficiency, improving interactions with serotonin receptors (e.g., 5-HT1A). Such analogs exhibit higher blood-brain barrier permeability compared to methoxyphenyl derivatives .

Core Heterocycle Replacements

  • This structural shift correlates with antidepressant activity rather than kinase inhibition .

Comparative Data Table

Compound Name Core Structure Aryl Substituent Piperazine Modification Molecular Weight (g/mol) Hypothesized Target
Target Compound Triazolopyrimidine 4-Methoxyphenyl None 485.54 Kinases, GPCRs
1-{4-[3-(4-Ethoxyphenyl)-3H-Triazolo[4,5-d]Pyrimidin-7-yl]Piperazin-1-yl}-2-PhenoxyEthan-1-One Triazolopyrimidine 4-Ethoxyphenyl Phenoxyacetyl 499.56 Kinases (reduced affinity)
4-(4-(Trifluoromethyl)Phenyl)Piperazin-1-yl Methanone Piperazine Trifluoromethyl Thiophene linkage 354.32 5-HT1A, D2 receptors
2-[5-(4-Methoxyphenyl)-3-Phenyl-4,5-Dihydro-1H-Pyrazol-1-yl]-6-Methyl-1,3-Benzothiazole Pyrazoline-Benzothiazole 4-Methoxyphenyl Benzothiazole 429.51 Antidepressant targets

Key Research Findings

  • Electron-Donating vs. Electron-Withdrawing Groups : Methoxy and ethoxy substituents improve solubility but may reduce binding to hydrophobic pockets compared to chloro or trifluoromethyl groups .
  • Piperazine Flexibility : Unmodified piperazine in the target compound allows adaptable conformations, whereas rigidified analogs (e.g., trifluoromethylphenyl) enhance specificity for CNS targets .
  • Core Heterocycle Impact: Triazolopyrimidines show broader kinase inhibition profiles, while pyrazolines and benzothiazoles prioritize monoaminergic systems .

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